(1S,2S)-N,N'-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine
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Overview
Description
(1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine is a chiral diamine compound widely used in organic synthesis and catalysis. Its unique structure, featuring two phenyl groups and two p-toluenesulfonyl groups attached to an ethylenediamine backbone, imparts significant steric and electronic properties, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine typically involves the following steps:
Starting Materials: The synthesis begins with (1S,2S)-1,2-diphenylethylenediamine.
Protection of Amino Groups: The amino groups are protected using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of sulfonyl groups.
Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction under appropriate conditions.
Complex Formation: It can form complexes with metals, which are useful in catalytic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products depend on the specific reaction conditions but often include substituted derivatives or metal complexes that retain the chiral integrity of the original compound.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Catalysis: Employed in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
Drug Development: Investigated for its potential in the synthesis of chiral drugs.
Biochemical Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Material Science: Utilized in the development of new materials with specific chiral properties.
Pharmaceutical Manufacturing: Applied in the large-scale synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which (1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine exerts its effects is primarily through its ability to coordinate with metal centers, forming chiral complexes that facilitate asymmetric transformations. The steric and electronic properties of the sulfonyl and phenyl groups play a crucial role in determining the selectivity and efficiency of these reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
N,N’-DI-P-Toluenesulfonyl-1,2-diphenylethylenediamine: Without specific stereochemistry, used in non-chiral applications.
Uniqueness
(1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine is unique due to its specific chiral configuration, which makes it highly effective in asymmetric synthesis. Its ability to form stable complexes with a variety of metals further enhances its versatility in catalytic applications.
By understanding the detailed properties and applications of (1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine, researchers and industry professionals can better utilize this compound in their work, leading to advancements in various fields of science and technology.
Properties
IUPAC Name |
4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDVDWSFHJKIZ-NSOVKSMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170709-41-8 |
Source
|
Record name | (1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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